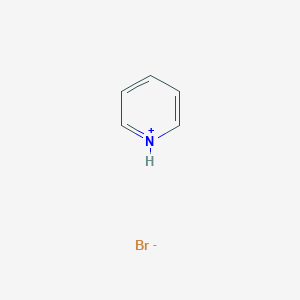

Pyridine hydrobromide

Descripción general

Descripción

Pyridine hydrobromide is an organic compound composed of a pyridine cation and a bromide anion. It is a crystalline solid that is commonly used in organic synthesis as a brominating agent. This compound is known for its ability to facilitate various chemical reactions, making it a valuable reagent in both academic and industrial settings.

Mecanismo De Acción

Target of Action

Pyridine hydrobromide, also known as pyridinium bromide, is an organic chemical composed of a pyridinium cation and a bromide anion . It primarily targets organic compounds, acting as a strong oxidizing agent and a source of electrophilic bromine in halogenation reactions . It is particularly effective in the bromination of various acetophenone derivatives .

Mode of Action

The compound interacts with its targets through a process known as halogenation. In this reaction, a halogen (in this case, bromine) is introduced into an organic compound . This compound serves as a source of electrophilic bromine, facilitating the bromination process .

Biochemical Pathways

It has been used in the synthesis of biologically active pyridine and thienopyridine derivatives, which have shown antimicrobial activity . These derivatives could potentially affect various biochemical pathways in microbial organisms, leading to their antimicrobial effects .

Pharmacokinetics

It is known to be a solid compound with a molecular weight of 16001 . Its physicochemical properties, such as its lipophilicity and water solubility, could potentially influence its bioavailability .

Result of Action

The primary result of this compound’s action is the bromination of organic compounds . For example, it has been used to brominate various acetophenone derivatives in a study, resulting in the synthesis of new compounds with antimicrobial activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the bromination reaction it facilitates is affected by factors such as reaction time, reaction temperature, and the dosage of the brominating agent . Additionally, its solid state and reactivity similar to that of bromine suggest that it might be stable under a variety of environmental conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pyridine hydrobromide can be synthesized by reacting pyridine with hydrobromic acid. The reaction typically involves the following steps:

- Pyridine is dissolved in an appropriate solvent, such as ethanol.

- Hydrobromic acid is added to the solution.

- The mixture is heated under reflux conditions to ensure complete reaction.

- The resulting this compound is then isolated by crystallization.

Industrial Production Methods: In an industrial setting, this compound is produced on a larger scale using similar principles. The process involves the continuous addition of hydrobromic acid to a pyridine solution, followed by controlled crystallization to obtain the pure product. The industrial production methods are optimized for high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Pyridine hydrobromide undergoes various types of chemical reactions, including:

Bromination: It acts as a brominating agent, introducing bromine atoms into organic molecules.

Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Bromination: this compound is used in the presence of solvents like acetic acid or ethanol. The reaction conditions typically involve moderate temperatures and controlled addition of the reagent.

Substitution Reactions: These reactions often require the presence of a base, such as sodium hydroxide, to facilitate the substitution process.

Major Products Formed:

Brominated Compounds: The primary products of bromination reactions are brominated organic molecules, which can be further utilized in various chemical syntheses.

Substituted Pyridine Derivatives: In substitution reactions, the major products are pyridine derivatives with different functional groups replacing the bromide ion.

Aplicaciones Científicas De Investigación

Pyridine hydrobromide has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the bromination of aromatic compounds and the preparation of pyridine derivatives.

Biology: this compound is employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

Medicine: It is used in the development of drugs and therapeutic agents, particularly those involving brominated intermediates.

Industry: this compound is utilized in the production of various chemicals, including dyes, polymers, and specialty chemicals.

Comparación Con Compuestos Similares

Pyridinium Tribromide: Similar to pyridine hydrobromide, pyridinium tribromide is used as a brominating agent. it contains an additional bromine molecule, making it a stronger oxidizing agent.

Pyridinium Bromide: This compound is also used in bromination reactions but lacks the additional bromine molecule present in pyridinium tribromide.

Uniqueness: this compound is unique in its balance of reactivity and stability. It provides a controlled source of bromine for various chemical reactions without the excessive reactivity seen in stronger brominating agents like pyridinium tribromide. This makes it a versatile and valuable reagent in both laboratory and industrial applications.

Propiedades

IUPAC Name |

pyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.BrH/c1-2-4-6-5-3-1;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFCIBZLAVOLCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110-86-1 (Parent) | |

| Record name | Pyridine, hydrobromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018820821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8066422 | |

| Record name | Pyridine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18820-82-1 | |

| Record name | Pyridine, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18820-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, hydrobromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018820821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, hydrobromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of pyridine hydrobromide?

A1: this compound has the molecular formula C5H6BrN and a molecular weight of 162.01 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: While the provided articles don't delve into detailed spectroscopic characterization, they mention the use of techniques like 1H NMR, 13C NMR, FT-IR, and X-ray diffraction to analyze this compound and its derivatives. [, , , , , ]

Q3: Is this compound hygroscopic?

A3: Some articles suggest that this compound can be hygroscopic, requiring careful handling and storage. []

Q4: How does the choice of solvent affect the reactivity of this compound?

A4: The choice of solvent can significantly impact the reactivity of this compound. For instance, its use in organic reactions often involves solvents like water, methanol, ethanol, dichloromethane, or glacial acetic acid, depending on the specific reaction conditions. [, , , , ]

Q5: What are the main catalytic applications of this compound?

A5: this compound serves as a catalyst or reagent in various organic reactions, including:

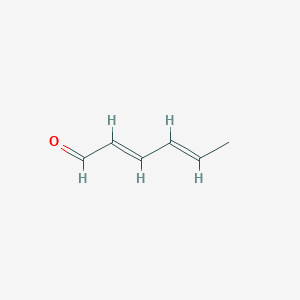

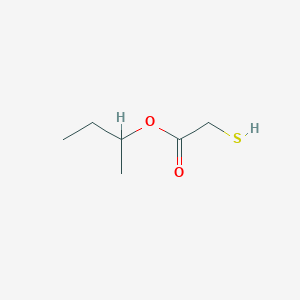

- Bromination: It acts as a mild brominating agent for olefins, enones, and aromatic compounds. [, , , , ]

- Heterocyclization: It facilitates the formation of heterocyclic compounds, such as oxabicyclo[3.3.1]nonanes from ortho-cyclohexenyl phenols. []

- Demethylation: It can demethylate certain aromatic ethers, exemplified by the conversion of 10-methylphenoxazines to their corresponding phenoxazines. []

- Coupling Reactions: It has been employed in the synthesis of lamellarins, facilitating the condensation of benzyldihydroisoquinoline with phenacyl bromide derivatives. []

Q6: How does this compound enhance the bromination of olefins in aqueous media?

A6: In the context of olefin bromination, a salt of an organosilicon framework (SOF) incorporating this compound was developed. This SOF acts as a Pickering emulsifier, stabilizing the water-oil biphasic reaction mixture. The this compound within the SOF ionizes in water, generating protonated pyridine cations on the SOF surface and free bromide anions. This availability of bromide ions in close proximity to the organic phase enhances the bromination reaction. []

Q7: Can you explain the role of this compound in the synthesis of 2-thiophenecarboxylic acid?

A7: In a greener approach to synthesizing 2-thiophenecarboxylic acid, this compound perbromide acts as a brominating agent, converting thiophene to 2-bromothiophene. This intermediate is then subjected to a series of reactions, ultimately yielding the desired 2-thiophenecarboxylic acid. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)

![Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-](/img/structure/B92062.png)